molecular formula C17H20N2O B5589724 3-(dimethylamino)-N-(2-phenylethyl)benzamide

3-(dimethylamino)-N-(2-phenylethyl)benzamide

Cat. No.: B5589724
M. Wt: 268.35 g/mol
InChI Key: DFRCQQSBQKASRG-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzamide structure, along with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-phenylethyl)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)benzamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    3-(dimethylamino)benzamide: Lacks the phenylethyl group, affecting its lipophilicity and interactions with biological targets.

    N-(2-phenylethyl)-3-(methylamino)benzamide: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and potency.

Uniqueness

3-(dimethylamino)-N-(2-phenylethyl)benzamide is unique due to the presence of both the dimethylamino and phenylethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(dimethylamino)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19(2)16-10-6-9-15(13-16)17(20)18-12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRCQQSBQKASRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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